molecular formula C9H12ClN3O4 B1662116 Ancitabine hydrochloride CAS No. 10212-25-6

Ancitabine hydrochloride

Cat. No. B1662116
CAS RN: 10212-25-6
M. Wt: 261.66 g/mol
InChI Key: KZOWNALBTMILAP-QFSSJCHDSA-N
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Description

Ancitabine hydrochloride is an antineoplastic agent that is used in the treatment of cancer. It is a derivative of the nucleoside analogue cytosine, and it is a potent inhibitor of DNA synthesis. It is used in combination with other chemotherapeutic agents to treat a variety of solid tumors and hematological malignancies. The mechanism of action of ancitabine hydrochloride has been studied extensively, and its biological activity has been demonstrated in both in vivo and in vitro experiments.

Scientific research applications

Synthesis and Antileukemic Activity

  • Ancitabine hydrochloride, along with its derivative cytarabine hydrochloride, are important drugs in antileukemia treatment. The synthesis of these compounds from cytidine has been optimized, showcasing their potential for large-scale industrial production. The synthetic process is straightforward and convenient, facilitating their application in treating leukemia (R. Zh, 2013).

Mechanism of Action

  • Ancitabine is a prodrug that is hydrolyzed into cytarabine, a compound that becomes active upon incorporation into DNA. This action ceases DNA replication, specifically during the S phase of the cell cycle. Ancitabine also inhibits DNA and RNA polymerases, decreasing cell growth. Its slow hydrolytic conversion to cytarabine allows for a more prolonged therapeutic effect compared to cytarabine alone (Definitions, 2020).

Nanoparticle Delivery Systems

  • The use of polymeric nanoparticulate systems for the delivery of gemcitabine hydrochloride (a derivative of ancitabine) has shown promise in cancer therapy. Nanoparticle formulations have been developed to deliver gemcitabine efficiently, potentially reducing the dosage required for therapeutic response and minimizing adverse effects (J. Arias, L. H. Reddy, P. Couvreur, 2009).

Photodynamic Therapy Applications

  • In cancer treatment, gemcitabine hydrochloride has been combined with photodynamic therapy using mesoporous organosilica nanoparticles. This innovative approach aims to increase the drug's effectiveness against various cancers, leveraging the synergy between photodynamic therapy and chemotherapeutic delivery (Dina Aggad et al., 2018).

Overcoming Chemotherapy Resistance

  • Novel lipophilic monophosphorylated gemcitabine derivatives have been developed to overcome resistance mechanisms in cancer therapy. These derivatives, encapsulated in nanoparticles, show increased cytotoxicity in cancer cells resistant to standard gemcitabine, indicating a potential advancement in overcoming drug resistance (D. Lansakara-P, B. L. Rodriguez, Z. Cui, 2012).

Improved Chemotherapeutic Response

  • Gemcitabine hydrochloride-loaded lipid polymer hybrid nanoparticles (LPHNs) have demonstrated enhanced chemotherapeutic responses. These nanoparticles have longer circulation times and significantly greater anticancer activity, suggesting their use in improving treatment efficacy for various cancers (Tahir Emre Yalcin et al., 2020).

Lipid-Based Nanosystems for Delivery

  • The use of lipid-based nanosystems for delivering gemcitabine has been explored extensively. These systems, including liposomes and solid lipid nanoparticles, aim to enhance drug efficacy, target cell specificity, and reduce side effects, thereby optimizing the therapeutic index of gemcitabine (Saffiya Habib, Moganavelli Singh, 2021).

properties

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6-,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOWNALBTMILAP-JBMRGDGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL)
Record name CYCLOCYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Ancitabine hydrochloride

CAS RN

10212-25-6
Record name Ancitabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10212-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ancitabine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANCITABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T6920M469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
O Aftab, M Fryknäs, U Hammerling… - Journal of …, 2015 - journals.sagepub.com
… with colchicines, dasatinib, and ancitabine hydrochloride from the three different experiments is … HCT116 cells treated with colchicines, dasatinib, and ancitabine hydrochloride at 10 µM …
Number of citations: 9 journals.sagepub.com
O Aftab, M Fryknäs, X Zhang, A De Milito… - autophagy, 2014 - Taylor & Francis
… The results showed that all the compounds tested have the ability to induce LC3-II positive vesicles, except chlormezanone and ancitabine hydrochloride, which were similar to the …
Number of citations: 5 www.tandfonline.com
M Oshimura, K Ohyashiki, H Terada, F Takaku… - Cancer Genetics and …, 1982 - Elsevier
… He was treated with predonisolone, vindesine sulfate, and ancitabine hydrochloride, which were not effective. On June 9, 1980, a peripheral blood smear showed that the Hb was 7.4 g/…
Number of citations: 54 www.sciencedirect.com
H Dong, Y Liu, X Zu, N Li, F Li, D Zhang - PloS one, 2015 - journals.plos.org
… Cytidine is an industrially important precursor for the production of some medicines, such as cytarabine hydrochloride and its intermediate ancitabine hydrochloride [1], 2'fluoro-2'-deoxy-…
Number of citations: 13 journals.plos.org
Y Pei, KW Liu, J Wang, A Garancher, R Tao… - Cancer cell, 2016 - cell.com
Medulloblastoma (MB) is a highly malignant pediatric brain tumor. Despite aggressive therapy, many patients succumb to the disease, and survivors experience severe side effects from …
Number of citations: 234 www.cell.com
GWA Milne - 2017 - books.google.com
This title was first published in 2000: One of the most active areas in medicinal chemical research concerns the search for drugs used to treat different forms of cancer. This Handbook …
Number of citations: 42 books.google.com
CH Pan, Y Otsuka, BP Sridharan, M Woo… - Molecular …, 2020 - Wiley Online Library
Pancreatic ductal adenocarcinoma (PDAC) is predicted to become the second leading cause of cancer‐related deaths in the United States by 2020, due in part to innate resistance to …
Number of citations: 9 febs.onlinelibrary.wiley.com
Y Chen, J Pang, W Liao, W Wan, T Kang, X Gan, P Lin… - Oncologie, 2023 - degruyter.com
Objectives Previous studies have shown that tripartite motif-containing 28 (TRIM28) might be a latent target for cancer therapy. However, the detailed roles and mechanisms of TRIM28 …
Number of citations: 2 www.degruyter.com
BH Varkuti, Z Liu, M Kepiro, R Pacifico, Y Gai… - IScience, 2020 - cell.com
We developed a high-throughput assay for modulators of mitochondrial function in neurons measuring inner mitochondrial membrane potential (ΔΨ m ) and ATP production. The assay …
Number of citations: 9 www.cell.com
NR Twarog, JA Low, DG Currier, G Miller, T Chen… - PLoS …, 2016 - journals.plos.org
… deviation along the “DNA Damage” dimension, much like the topoisomerase inhibitors, consists of the DNA polymerase inhibitors cytarabine and its pro-drug ancitabine hydrochloride; …
Number of citations: 20 journals.plos.org

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